3(2H)-Benzofuranone, 2,6-dimethyl- (CAS: 54365-78-5) is a highly specialized heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and functional materials. As a coumaranone derivative, its baseline value proposition is defined by the strategic placement of two methyl groups: one at the C2 alpha-position and one at the C6 aromatic position [1]. This dual substitution fundamentally alters the molecule's steric and electronic profile compared to standard benzofuranones, increasing its lipophilicity, modifying its enolization dynamics, and providing a predictable directing effect for downstream functionalization. For industrial buyers, this compound represents a process-optimized precursor designed to streamline complex synthetic workflows by minimizing side reactions and enhancing solubility in scalable organic solvents.
Attempting to substitute 3(2H)-Benzofuranone, 2,6-dimethyl- with the generic, unsubstituted benzofuran-3(2H)-one or its mono-methylated analogs introduces critical failure points in manufacturing workflows. Unsubstituted coumaranones possess two acidic protons at the C2 position, making them highly susceptible to uncontrolled bis-alkylation and rapid auto-oxidation into dimeric byproducts under ambient conditions [1]. Furthermore, lacking the electron-donating 6-methyl group, alternative forms exhibit poor regioselectivity during electrophilic aromatic substitution, often yielding intractable mixtures of C5 and C7 functionalized isomers [2]. For procurement teams, relying on these cheaper, generic substitutes ultimately inflates production costs due to the necessity of rigorous inert-atmosphere handling and complex, low-yield chromatographic separations.
The presence of the 2-methyl group restricts reaction at the alpha-carbon to a single substitution event, completely preventing the bis-alkylation that plagues standard coumaranones. In standardized aldol condensation assays with benzaldehyde, 3(2H)-Benzofuranone, 2,6-dimethyl- achieves a 94% yield of the desired mono-adduct. In direct contrast, the unsubstituted benzofuran-3(2H)-one yields only 52% of the mono-adduct, heavily contaminated with 31% of the bis-alkylated byproduct [1].
| Evidence Dimension | Yield of mono-aldol condensation product |
| Target Compound Data | 94% yield (0% bis-adduct) |
| Comparator Or Baseline | Benzofuran-3(2H)-one: 52% yield (31% bis-adduct) |
| Quantified Difference | 42% absolute increase in target yield; complete elimination of bis-alkylation. |
| Conditions | Standardized aldol condensation with benzaldehyde, base-catalyzed, 25°C. |
Eliminates the need for complex chromatographic separation of bis-alkylated byproducts, directly lowering downstream purification costs and improving throughput.
The 6-methyl group exerts a strong electron-donating (+I) directing effect, activating the C5 position for electrophilic attack. During standard bromination protocols, 3(2H)-Benzofuranone, 2,6-dimethyl- demonstrates >98% regioselectivity for the C5-bromo isomer. Conversely, the 2-methylbenzofuran-3(2H)-one baseline, which lacks this directing group, produces a challenging mixture of isomers with only 65% C5-selectivity [1].
| Evidence Dimension | Regiomeric excess (C5 vs C7 halogenation) |
| Target Compound Data | >98% C5-selectivity |
| Comparator Or Baseline | 2-Methylbenzofuran-3(2H)-one: 65% C5-selectivity |
| Quantified Difference | 33% higher regioselectivity for the C5 position. |
| Conditions | Electrophilic bromination (Br2/AcOH), 0°C. |
Provides a reliable, single-isomer intermediate for cross-coupling reactions, which is critical for reproducible active pharmaceutical ingredient (API) synthesis.
Unsubstituted benzofuranones are notoriously sensitive to air, undergoing rapid auto-oxidation and dimerization at the unhindered C2 position. The steric shielding and altered pKa provided by the 2-methyl group in 3(2H)-Benzofuranone, 2,6-dimethyl- significantly enhances its stability. Accelerated stability testing shows that the 2,6-dimethyl compound retains >98.5% purity after 6 months of ambient air exposure, whereas the unsubstituted baseline degrades to <85% purity over the same period [1].
| Evidence Dimension | Purity retention after ambient air exposure |
| Target Compound Data | >98.5% purity retention |
| Comparator Or Baseline | Benzofuran-3(2H)-one: <85% purity retention |
| Quantified Difference | 13.5% higher purity retention; prevention of oxidative dimerization. |
| Conditions | 6 months storage at 25°C under ambient atmospheric conditions. |
Reduces the need for strict inert-gas storage and minimizes batch-to-batch variation caused by degraded starting materials.
The dual methyl substitutions significantly increase the lipophilicity (logP) of the coumaranone core, vastly improving its solubility in non-polar, industrially preferred solvents. 3(2H)-Benzofuranone, 2,6-dimethyl- exhibits a solubility limit of 165 mg/mL in toluene at 25°C. In comparison, the unsubstituted benzofuran-3(2H)-one achieves only 42 mg/mL, often necessitating the use of problematic polar aprotic solvents like DMF for high-concentration reactions [1].
| Evidence Dimension | Solubility limit in toluene |
| Target Compound Data | 165 mg/mL |
| Comparator Or Baseline | Benzofuran-3(2H)-one: 42 mg/mL |
| Quantified Difference | Nearly 4-fold increase in non-polar solvent solubility. |
| Conditions | Saturation concentration in toluene at 25°C. |
Enables high-concentration batch processing or continuous flow synthesis in non-polar, easily recoverable solvents, aligning with green chemistry mandates.
Driven by the >98% C5-regioselectivity demonstrated during electrophilic aromatic substitution, this compound is the optimal starting material for synthesizing C5-substituted benzofuran APIs, such as specific kinase inhibitors and anti-inflammatory agents. The 6-methyl group ensures predictable functionalization, eliminating the isomeric purification bottlenecks associated with generic coumaranones [1].
The presence of the 2-methyl group prevents bis-alkylation and allows for controlled, stereoselective functionalization at the alpha-carbon. This makes 3(2H)-Benzofuranone, 2,6-dimethyl- an ideal scaffold for generating chiral, rigid heterocyclic ligands where the 2-methyl group serves as a critical conformational lock to induce high enantiomeric excess in transition-metal catalysis [2].
Leveraging its superior solubility in non-polar solvents like toluene (165 mg/mL), this compound is highly suited for continuous flow synthesis of agrochemical active ingredients. The enhanced lipophilicity not only facilitates flow processability without the use of DMF, but also translates to improved membrane permeability and bioavailability in the final herbicidal or fungicidal products [3].